3,3,4,4-Tetrafluorobutan-1-amine;hydrochloride
Overview
Description
3,3,4,4-Tetrafluorobutan-1-amine;hydrochloride is a fluorinated organic compound with the molecular formula C4H7F4N·HCl It is a hydrochloride salt of 3,3,4,4-tetrafluorobutan-1-amine, characterized by the presence of four fluorine atoms attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-tetrafluorobutan-1-amine;hydrochloride typically involves the fluorination of butane derivatives followed by amination and subsequent conversion to the hydrochloride salt. One common method includes the following steps:
Fluorination: Starting with a butane derivative, selective fluorination is carried out using reagents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions to introduce fluorine atoms at the desired positions.
Amination: The fluorinated intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions, such as elevated temperatures and pressures, to form the amine derivative.
Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt, which is then purified by recrystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4-Tetrafluorobutan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, alkoxides, or thiolates in the presence of suitable solvents and catalysts.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted products with various functional groups replacing the amine group.
Scientific Research Applications
3,3,4,4-Tetrafluorobutan-1-amine;hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 3,3,4,4-tetrafluorobutan-1-amine;hydrochloride involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interactions with enzymes, receptors, and other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4-Tetrafluorobutan-1-amine: The parent amine compound without the hydrochloride salt.
3,3,4,4-Tetrafluorobutan-2-amine: A positional isomer with the amine group at a different position.
3,3,4,4-Tetrafluorobutan-1-ol: An alcohol derivative with a hydroxyl group instead of an amine group.
Uniqueness
3,3,4,4-Tetrafluorobutan-1-amine;hydrochloride is unique due to its specific structural features, including the presence of four fluorine atoms and the hydrochloride salt form. These characteristics confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Biological Activity
3,3,4,4-Tetrafluorobutan-1-amine;hydrochloride is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological applications. This article delves into its biological activity, exploring various studies that highlight its pharmacological effects, mechanisms of action, and potential therapeutic uses.
The molecular formula for this compound is . It is characterized by the presence of four fluorine atoms attached to a butane backbone, which significantly alters its reactivity and interactions with biological systems.
Research indicates that compounds with similar structural features often act as inhibitors of specific enzymes or pathways in cellular processes. The tetrafluorinated structure may enhance binding affinity to target proteins due to increased hydrophobic interactions and steric effects.
Enzyme Inhibition
Several studies have suggested that tetrafluorinated amines can inhibit key enzymatic pathways involved in disease processes. For instance, the inhibition of IRAK4 (Interleukin-1 receptor-associated kinase 4) has been documented in related compounds, leading to reduced inflammatory responses and potential therapeutic benefits in autoimmune diseases .
Antimicrobial Activity
Preliminary studies on related fluorinated compounds have shown promising antimicrobial properties. The presence of fluorine atoms may enhance the lipophilicity of the molecules, allowing better membrane penetration and increased efficacy against bacterial strains.
Cytotoxicity
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicate that the compound exhibits selective cytotoxicity towards certain tumor cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
HeLa | 25 | 5 |
MCF-7 | 30 | 4 |
Normal Fibroblasts | 125 | - |
Case Studies
Case Study 1: Inhibition of Inflammatory Pathways
A study investigated the effects of this compound on IRAK4-mediated signaling pathways in human immune cells. The compound was shown to significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in response to lipopolysaccharide (LPS) stimulation. This suggests a potential role in treating inflammatory diseases .
Case Study 2: Anticancer Properties
Another research project focused on evaluating the anticancer properties of this compound against colorectal cancer cells. The study reported that treatment with this compound led to apoptosis in cancer cells through caspase activation and disruption of mitochondrial membrane potential .
Properties
IUPAC Name |
3,3,4,4-tetrafluorobutan-1-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F4N.ClH/c5-3(6)4(7,8)1-2-9;/h3H,1-2,9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRAEIAQDHSGEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(F)F)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF4N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2309453-93-6 | |
Record name | 3,3,4,4-tetrafluorobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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